3-ETHYL-6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE
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Overview
Description
3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline core with an ethyl group at the third position and a methoxy group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of 6-methoxyquinoline using ethylating agents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure . Another method involves the cyclization of appropriate precursors under acidic conditions, followed by reduction and alkylation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to produce fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, fully saturated tetrahydroquinoline compounds, and substituted quinolines with different functional groups .
Scientific Research Applications
3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the ethyl and methoxy groups.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar to 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline but without the ethyl group.
3-Ethyl-1,2,3,4-tetrahydroquinoline: Similar but without the methoxy group.
Uniqueness
This compound is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Properties
CAS No. |
1017167-30-4 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
91 |
Origin of Product |
United States |
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